molecular formula C19H23ClN4O3 B4892498 N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline

N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline

Cat. No.: B4892498
M. Wt: 390.9 g/mol
InChI Key: RARWAAHCGYBBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including a chlorophenoxy group, a piperazine ring, and a nitroaniline moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyethylamine: This intermediate can be synthesized by reacting 4-chlorophenol with ethylene oxide in the presence of a base, followed by amination with ammonia.

    Formation of 5-(4-methylpiperazin-1-yl)-2-nitroaniline:

    Coupling Reaction: The final step is the coupling of 4-chlorophenoxyethylamine with 5-(4-methylpiperazin-1-yl)-2-nitroaniline under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: Conversion of the nitro group to an amino group results in the formation of N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-aminoaniline.

    Substitution: Replacement of the chlorophenoxy group with other nucleophiles can yield various substituted derivatives.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-22-9-11-23(12-10-22)16-4-7-19(24(25)26)18(14-16)21-8-13-27-17-5-2-15(20)3-6-17/h2-7,14,21H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARWAAHCGYBBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.